3-Bromo-N,N-diethyl-5-nitrobenzamide
Overview
Description
3-Bromo-N,N-diethyl-5-nitrobenzamide is an organic compound with the molecular formula C11H13BrN2O3. It is a derivative of benzamide, featuring a bromine atom at the third position, a nitro group at the fifth position, and diethylamine substituents on the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-diethyl-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 3-bromoaniline, undergoes nitration to introduce a nitro group at the fifth position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-diethyl-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield 3-iodo-N,N-diethyl-5-nitrobenzamide.
Reduction: Reduction of the nitro group yields 3-bromo-N,N-diethyl-5-aminobenzamide.
Scientific Research Applications
3-Bromo-N,N-diethyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diethyl-5-nitrobenzamide depends on its specific application. In biological systems, it may act by interacting with specific enzymes or proteins, inhibiting their activity. The nitro group can participate in redox reactions, while the bromine atom and diethylamine groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N,N-dimethyl-5-nitrobenzamide
- 3-Bromo-N-ethyl-5-nitrobenzamide
- 3-Bromo-N-propyl-5-nitrobenzamide
Uniqueness
3-Bromo-N,N-diethyl-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diethylamine group can influence its solubility, reactivity, and biological activity compared to its dimethyl, ethyl, or propyl counterparts .
Properties
IUPAC Name |
3-bromo-N,N-diethyl-5-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-3-13(4-2)11(15)8-5-9(12)7-10(6-8)14(16)17/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJGPZGRXWUAAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650385 | |
Record name | 3-Bromo-N,N-diethyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-34-0 | |
Record name | 3-Bromo-N,N-diethyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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